N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide
Description
Properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfonylphenyl]-3,5-dichlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrCl2NO3S/c20-13-1-5-17(6-2-13)27(25,26)18-7-3-16(4-8-18)23-19(24)12-9-14(21)11-15(22)10-12/h1-11H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKKDJNGNWWGCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrCl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-[(4-Bromophenyl)sulfanyl]aniline
The sulfone bridge is constructed through a two-step sequence: sulfide formation followed by oxidation .
Step 1: Nucleophilic Aromatic Substitution
4-Bromobenzenethiol reacts with 4-fluoro-nitrobenzene under basic conditions (K₂CO₃, DMF, 80°C) to yield 4-nitro-4'-(4-bromophenyl)sulfanylbenzene. Subsequent reduction of the nitro group (H₂, Pd/C, ethanol) produces 4-[(4-bromophenyl)sulfanyl]aniline.
Key Data :
| Parameter | Value |
|---|---|
| Yield (nitro intermediate) | 78% |
| Reduction efficiency | >95% (by HPLC) |
Step 2: Oxidation to Sulfone
The sulfide intermediate is oxidized using hydrogen peroxide (30% H₂O₂, acetic acid, 60°C, 6 h) to afford 4-[(4-bromophenyl)sulfonyl]aniline.
Optimization Insight :
- Excess H₂O₂ (>2 eq.) minimizes residual sulfide.
- Reaction monitoring via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) ensures complete conversion.
Synthesis of 3,5-Dichlorobenzoyl Chloride
3,5-Dichlorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂, reflux, 4 h). The reaction achieves near-quantitative yield due to the electrophilic activation of the carbonyl group.
Critical Parameters :
| Reagent | Role |
|---|---|
| SOCl₂ | Chlorinating agent, solvent |
| Catalytic DMF | Accelerates reaction kinetics |
Safety Note : SOCl₂ releases HCl gas; reactions require anhydrous conditions and rigorous ventilation.
Amide Bond Formation
The final step couples 4-[(4-bromophenyl)sulfonyl]aniline with 3,5-dichlorobenzoyl chloride using Schotten-Baumann conditions (NaOH, H₂O/THF, 0°C).
Reaction Scheme :
- Dissolve 3,5-dichlorobenzoyl chloride in THF.
- Add dropwise to a stirred solution of the aniline derivative and NaOH.
- Stir at 0°C for 2 h, then warm to room temperature.
Yield and Purity :
| Parameter | Value |
|---|---|
| Isolated yield | 82% |
| Purity (HPLC) | 98.5% |
Mechanistic Detail :
The base scavenges HCl, shifting equilibrium toward amide formation. THF enhances solubility of intermediates.
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H), 7.72 (d, J = 8.4 Hz, 2H).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (SO₂ asym).
Thermal Properties :
Industrial-Scale Considerations
Challenges :
- Cost-effective sourcing of 4-bromobenzenethiol.
- Waste management of SOCl₂ and H₂O₂ byproducts.
Patented Innovations :
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Chemistry
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions—such as substitution, oxidation, and coupling—makes it useful for creating more complex organic molecules. For instance, it can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .
Biology
The compound has shown promising biological activities, particularly as an antimicrobial agent. Studies indicate its effectiveness against various bacterial strains and fungi. The antimicrobial properties are attributed to its structural features that allow interaction with microbial cell components .
Case Study: Antimicrobial Activity
- In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Medicine
Research is ongoing to evaluate the therapeutic potential of this compound in treating infections and cancer. The sulfonamide moiety is known for its role in developing antitumor agents. Preliminary findings suggest that compounds similar to this compound may inhibit cancer cell proliferation .
Case Study: Anticancer Evaluation
- A study focused on sulfonamide derivatives found that certain compounds exhibited cytotoxic effects against human cancer cell lines, including breast and colon cancer cells . Molecular docking studies further elucidated the binding interactions between these compounds and their biological targets.
Industrial Applications
In addition to its research applications, this compound is utilized in developing new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in coatings and polymers .
Mechanism of Action
The mechanism by which N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide exerts its effects is not fully understood but is believed to involve interactions with cellular membranes and proteins. The bromophenyl sulfonyl group may disrupt microbial cell walls, leading to cell death. Additionally, the compound’s lipophilic nature allows it to penetrate cell membranes, potentially interfering with intracellular processes .
Comparison with Similar Compounds
Key Observations :
- Bromine and chlorine atoms in the aromatic systems could facilitate halogen bonding with biological targets, a feature shared with bioactive sulfones .
Crystallographic and Structural Validation
Structural determination of sulfonamides relies on tools like SHELXL () for refinement and ORTEP-3 () for graphical representation. These programs ensure accurate modeling of bond lengths and angles, critical for confirming the integrity of halogenated aromatic systems . Structure validation protocols () further mitigate errors in crystallographic data interpretation, ensuring reliability in comparative analyses .
Biological Activity
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide (CAS Number: 339104-80-2) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure characterized by the presence of a sulfonyl group, dichlorobenzene moiety, and a bromophenyl substituent. The following sections will detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H12BrCl2NO3S
- Molar Mass : 485.18 g/mol
- Structural Features : The compound consists of a dichlorobenzenecarboxamide core linked to a sulfonyl group attached to a bromophenyl ring, which contributes to its unique reactivity and biological profile.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit various enzymes, particularly those involved in bacterial folate synthesis. This inhibition disrupts nucleic acid synthesis, thereby exerting antibacterial effects.
- Antitumor Activity : Research indicates that compounds with similar structures can interfere with cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression. The presence of halogen substituents (like bromine and chlorine) may enhance these effects by increasing lipophilicity and cellular uptake.
- Anti-inflammatory Effects : Sulfonamide derivatives have been shown to exhibit anti-inflammatory properties by modulating cytokine release and inhibiting pathways associated with inflammation.
Biological Activity Data
Case Studies
-
Antibacterial Efficacy :
A study investigated the antibacterial properties of this compound against various strains of bacteria. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use as an antibiotic agent. -
Antitumor Activity :
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., breast and colon cancer). The compound demonstrated IC50 values in the low micromolar range, indicating potent antitumor activity. -
Anti-inflammatory Properties :
An animal model study assessed the anti-inflammatory effects of the compound in induced arthritis models. Treatment with this compound resulted in decreased paw swelling and reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Q & A
Q. What synthetic methodologies are recommended for preparing N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide?
The compound is synthesized through sequential sulfonylation and amidation. Begin by reacting 4-bromobenzenesulfonyl chloride with 4-aminophenyl under basic conditions (pyridine or triethylamine) to form the sulfonamide intermediate . Subsequent coupling with 3,5-dichlorobenzoyl chloride via carbodiimide-mediated amidation (EDC/HOBt in DMF) yields the final product . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce structural modifications for SAR studies .
| Step | Key Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-bromobenzenesulfonyl chloride, 4-aminophenyl, pyridine | Sulfonamide backbone formation |
| 2 | 3,5-dichlorobenzoyl chloride, EDC/HOBt, DMF | Carboxamide group attachment |
| 3 | Column chromatography (hexane/EtOAc) | Purification to ≥95% purity |
Q. Which analytical techniques are critical for structural characterization?
Use HRMS to confirm molecular mass (e.g., observed m/z 503.9012 [M+H]⁺ matches C₁₉H₁₂BrCl₂NO₃S) . ¹H/¹³C NMR identifies aromatic protons (δ 7.5–8.1 ppm) and halogen-substituted carbons . X-ray crystallography resolves sulfonamide geometry (S–N bond length ~1.63 Å) and dihedral angles between aromatic rings . FTIR confirms sulfonyl (1350–1300 cm⁻¹) and amide (1650–1600 cm⁻¹) functional groups.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Systematically modify substituents on both phenyl rings:
- Replace 4-bromo with electron-withdrawing groups (e.g., CF₃, NO₂) to enhance target affinity .
- Introduce methyl or methoxy groups on the 3,5-dichlorophenyl ring to improve solubility . Test analogs in enzyme inhibition assays (IC₅₀ via fluorescence polarization) and correlate structural changes with activity using QSAR models .
| Modification | Biological Assay | Example Outcome |
|---|---|---|
| CF₃ at 4-bromo | IC₅₀ against Enzyme X | 3-fold potency increase |
| OCH₃ at 3,5-dichloro | Log P measurement | Improved membrane permeability |
Q. What computational strategies predict binding affinity with biological targets?
- Molecular docking (AutoDock Vina) models interactions between the sulfonamide group and catalytic residues (e.g., hydrogen bonding with Lys123) .
- MD simulations (100 ns trajectories in explicit solvent) assess binding stability and identify critical interactions .
- 3D-QSAR using CoMFA/CoMSIA maps electrostatic/hydrophobic fields to guide analog design .
Q. How to resolve contradictions in enzyme inhibition data?
Standardize assay conditions (pH 7.4, 10 µM ATP) and validate findings with orthogonal methods:
- ITC measures binding thermodynamics (ΔG, ΔH).
- SPR quantifies kinetic parameters (kₐ, kₒff) . Exclude assay artifacts by testing compound stability (HPLC monitoring) and detergent interference (e.g., Triton X-100 ≤0.01%) .
Q. What methodologies evaluate metabolic stability and pharmacokinetics?
- Liver microsome assays : Incubate with NADPH-fortified microsomes (1 mg/mL) and measure parent compound loss via LC-MS/MS over 60 minutes .
- Plasma protein binding : Equilibrium dialysis determines free fraction (e.g., 85% bound suggests limited bioavailability).
- In vivo PK studies : Administer 5 mg/kg IV/PO in rodents; collect plasma samples (0.5–8 h) for t₁/₂ and AUC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
